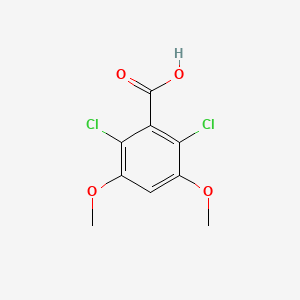

2,6-Dichloro-3,5-dimethoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

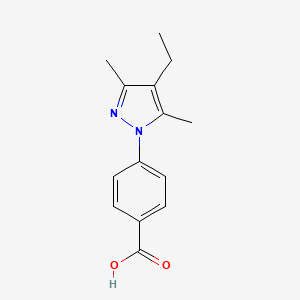

“2,6-Dichloro-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H8Cl2O4 . It is an intermediate in the synthesis of dopamine D2 receptor antagonists .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-3,5-dimethoxybenzoic acid” can be represented by the SMILES string ClC1=C(C(O)=O)C(Cl)=C(OC)C=C1OC . The compound has a molecular weight of 251.068 .

Physical And Chemical Properties Analysis

“2,6-Dichloro-3,5-dimethoxybenzoic acid” has a density of 1.4±0.1 g/cm^3, a boiling point of 362.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 56.3±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 173.9±3.0 cm^3 .

Wissenschaftliche Forschungsanwendungen

Controlling Polymorphic Outcome in Crystallization

- Study Focus : Researchers investigated the use of additives to control the polymorphic outcome of crystallization using 2,6-dimethoxybenzoic acid as a model substance. The study explored different crystallization conditions and evaluated the effects of additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) on the thermodynamic stability and kinetics of solvent-mediated phase transitions (Semjonova & Be̅rziņš, 2022).

Synthesis Processes

- Synthesis Methodology : The synthesis of dimethoxybenzoic acid was detailed through a three-step reaction process. This method involves the preparation of 2,6-dihydroxybenzoic acid, followed by alkylation and hydrolysis steps, yielding a final product with a mass fraction of 99.1% (Xu Ya, 2002).

Crystallographic Studies

- New Polymorph Identification : A study identified a new crystalline form of 2,6-dimethoxybenzoic acid, providing insights into its structural aspects, such as the non-planar independent molecule and the disordered carboxy group (Portalone, 2011).

Solubility and Phase Equilibrium

- Solubility Analysis : Research focused on understanding the solid-liquid phase equilibrium and solubility of 3,5-dimethoxybenzoic acid in various solvents. The study used molecular simulations to analyze solubility patterns, which are crucial for industrial separation and purification processes (Feng et al., 2021).

Chemical Interactions and Properties

- Chemical Composition and Antimicrobial Activity : A chemical study on Ageratina deltoidea revealed the presence of 2,6-dimethoxybenzoic acid among other compounds. This research contributed to the understanding of the plant's chemical profile and its potential antimicrobial properties (Arciniegas et al., 2018).

Environmental and Photochemical Studies

Groundwater Micropollutant Mineralization : Aminobacter sp. MSH1 was shown to use 2,6-dichlorobenzoic acid for bioremediation in drinking water treatment plants, demonstrating its environmental application (Raes et al., 2019).

pH-dependent Photosubstitution Pathways : The photochemistry of syringic acid (related to 2,6-dimethoxybenzoic acid) in aqueous solution showed novel pH-dependent photosubstitution pathways, relevant to environmental photochemistry (Dallin et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “3,5-Dimethoxybenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

Zukünftige Richtungen

The future directions for “2,6-Dichloro-3,5-dimethoxybenzoic acid” are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of dopamine D2 receptor antagonists , it may have potential applications in the development of new pharmaceuticals, particularly those targeting neurological conditions.

Eigenschaften

IUPAC Name |

2,6-dichloro-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTISHMVHPPTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3,5-dimethoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)

![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)

![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)

![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)